molecular formula C11H14O4 B1508355 Methyl 2,4-dihydroxy-5-isopropylbenzoate CAS No. 943519-37-7

Methyl 2,4-dihydroxy-5-isopropylbenzoate

Cat. No. B1508355
CAS RN: 943519-37-7
M. Wt: 210.23 g/mol
InChI Key: NAOCXJWZGXUTCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis and characterization of Methyl 2,4-dihydroxy-5-isopropylbenzoate and its derivatives are fundamental to its application in various fields. Studies detail the condensation reactions and other chemical processes involved in producing these compounds.


Molecular Structure Analysis

The molecular formula of Methyl 2,4-dihydroxy-5-isopropylbenzoate is C11H14O4 . The structure of the molecule is planar .


Chemical Reactions Analysis

Methyl 2,4-dihydroxy-5-isopropylbenzoate has been used as a model compound to study the structure-activity relationships of many other compounds. It has also been used as a tool to investigate the mechanism of action of various compounds.

Scientific Research Applications

Synthesis of Mesomorphic Derivatives

Methyl 2,4-dihydroxy-5-isopropylbenzoate: is used in the synthesis of mesomorphic derivatives. These derivatives are synthesized by incorporating fragments of different organic acids at the 4-position. The mesomorphic properties of these compounds are of significant interest for the development of new materials with specific liquid crystalline behaviors .

Spectral and Luminescence Properties

The compound is also pivotal in studying the spectral and luminescence properties of lanthanide complexes. These properties are crucial for applications in optoelectronics and photonics, where materials that can exhibit controlled luminescence are highly sought after .

Liquid Crystal Technology

Due to its ability to form mesomorphic derivatives, Methyl 2,4-dihydroxy-5-isopropylbenzoate has applications in liquid crystal technology. This field is essential for display technologies, including LCD screens used in televisions, monitors, and smartphones .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the creation of complex molecules that have potential applications in medicinal chemistry and materials science .

Photodynamic Therapy

Research into the photodynamic properties of derivatives of Methyl 2,4-dihydroxy-5-isopropylbenzoate could lead to applications in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells .

Analytical Chemistry

In analytical chemistry, Methyl 2,4-dihydroxy-5-isopropylbenzoate can be used to develop new methods for the detection and quantification of substances, leveraging its unique spectral properties .

Safety and Hazards

The safety data sheet for Methyl 2,4-dihydroxy-5-isopropylbenzoate indicates that it has the signal word “Warning” and the hazard statements "H302-H315-H319" . This suggests that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

properties

IUPAC Name

methyl 2,4-dihydroxy-5-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCXJWZGXUTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731184
Record name Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943519-37-7
Record name Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium on carbon (350 mg) was added to a suspension of methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate [prepared as per WO 2006/109085 A1] (3.88 g, 10.0 mmol) in ethanol (30 ml) and the mixture was stirred at room temperature under a hydrogen atmosphere for 1 hour. Methanol (20 ml) was added to aid dissolution and the mixture was stirred at room temperature under a hydrogen atmosphere for 16 hours. The mixture was filtered, the catalyst was rinsed with methanol (3×20 ml) and the combined filtrates were evaporated in vacuo to afford methyl 2,4-dihydroxy-5-isopropylbenzoate (2.10 g, 100%) as a colourless solid. 1H NMR (DMSO-d6) 10.54 (1H, s), 10.44 (1H, br s), 7.52 (1H, s), 6.37 (1H, s), 3.85 (3H, s), 3.08 (1H, m), 1.13 (6H, d). MS: [M+H]+ 211.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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